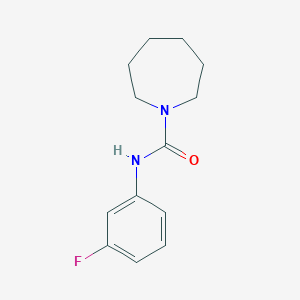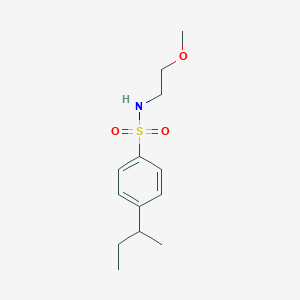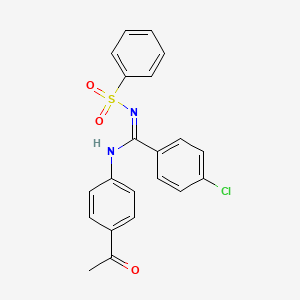![molecular formula C24H19NO6 B5362833 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5362833.png)
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate, also known as MMNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMNB is a derivative of benzoic acid and has a molecular formula of C24H19NO6.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the generation of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular structures, leading to cell death. This compound has been shown to have a selective effect on cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated by cells. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate is its selectivity towards cancer cells, making it a promising candidate for cancer treatment. This compound is also easy to synthesize and has a low toxicity profile, making it suitable for use in lab experiments. However, this compound's effectiveness may be limited by its ability to penetrate cell membranes, and its use may be restricted by the availability of light sources for photodynamic therapy.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate. One potential area of research is the development of more efficient and selective photosensitizers for cancer treatment. Another area of research is the study of this compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the development of fluorescent probes for imaging cellular structures could lead to new insights into cellular processes.
Métodos De Síntesis
The synthesis of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate involves the reaction of 2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base. The reaction results in the formation of this compound as a yellow solid with a melting point of 151-153°C. The purity of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate has been used in various scientific research applications, including the development of fluorescent probes for imaging cellular structures and the study of protein-protein interactions. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Its unique chemical structure allows it to absorb light and generate reactive oxygen species, which can induce cell death in cancer cells.
Propiedades
IUPAC Name |
[2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-methylphenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-16-10-13-23(31-24(27)18-7-5-8-19(15-18)25(28)29)20(14-16)21(26)12-11-17-6-3-4-9-22(17)30-2/h3-15H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSYARFXYPUOFO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)

amine hydrochloride](/img/structure/B5362778.png)
![1-(4-methylphenyl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5362784.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
![3-(2-chlorophenoxy)-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5362793.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5362809.png)
![2-{[(5-chloro-2-pyridinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5362828.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)

